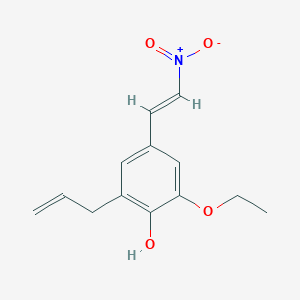

2-allyl-6-ethoxy-4-(2-nitrovinyl)phenol

Descripción

2-Allyl-6-ethoxy-4-(2-nitrovinyl)phenol is a phenolic derivative featuring three distinct substituents: an allyl group at position 2, an ethoxy group at position 6, and a 2-nitrovinyl group at position 4. Its molecular formula is C₁₃H₁₇NO₄ (calculated molecular weight: 275.28 g/mol). The compound’s structure combines electron-donating (allyl, ethoxy) and electron-withdrawing (nitrovinyl) groups, which influence its physicochemical and biological properties.

Propiedades

IUPAC Name |

2-ethoxy-4-[(E)-2-nitroethenyl]-6-prop-2-enylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-3-5-11-8-10(6-7-14(16)17)9-12(13(11)15)18-4-2/h3,6-9,15H,1,4-5H2,2H3/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZREWPULZTFPUMX-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1O)CC=C)C=C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC(=CC(=C1O)CC=C)/C=C/[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Structural Analogs

Nitrovinyl-Substituted Phenols

- 2-Nitro-4-((E)-2-nitrovinyl)phenol (F) Structure: Nitro group at position 2 and nitrovinyl at position 4. Activity: Demonstrated selective inhibition of Leishmania donovani promastigotes and amastigotes, attributed to the nitrovinyl group’s electrophilic reactivity .

Allyl-Substituted Phenols

- 2-Allyl-4-methylphenol (CAS 6628-06-4) Molecular Formula: C₁₀H₁₂O Molecular Weight: 148.20 g/mol Properties: Lower molecular weight and simpler substituents (methyl instead of nitrovinyl/ethoxy) result in higher volatility and lower melting points (~143°C) .

- Phenol, 4-ethyl-2-(2-propenyl) (CAS 58621-34-4) Structure: Ethyl and allyl groups at positions 4 and 2, respectively. Relevance: Highlights how alkyl/alkoxy substituents modulate hydrophobicity and solubility.

Amino-Nitrophenol Derivatives

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) |

|---|---|---|---|---|

| 2-Allyl-6-ethoxy-4-(2-nitrovinyl)phenol | C₁₃H₁₇NO₄ | 275.28 | Allyl, ethoxy, nitrovinyl | Not reported |

| 2-Nitro-4-((E)-2-nitrovinyl)phenol (F*) | C₈H₆N₂O₅ | 210.14 | Nitro, nitrovinyl | Not reported |

| 2-Allyl-4-methylphenol | C₁₀H₁₂O | 148.20 | Allyl, methyl | 143 |

| 2-Amino-4-nitrophenol | C₆H₆N₂O₃ | 154.12 | Amino, nitro | 143 |

Key Observations :

- The target compound’s higher molecular weight and nitrovinyl group suggest reduced volatility compared to simpler allylphenols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.